molecular formula C7H16ClN B1529047 (S)-2-Isopropylpyrrolidine hydrochloride CAS No. 51207-71-7

(S)-2-Isopropylpyrrolidine hydrochloride

Cat. No. B1529047
CAS RN: 51207-71-7
M. Wt: 149.66 g/mol
InChI Key: CDMWOCOXYGUROI-FJXQXJEOSA-N
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Description

In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base . The “(S)-2-Isopropylpyrrolidine” part of the compound likely refers to the organic base that has reacted with hydrochloric acid to form the hydrochloride salt. Pyrrolidine is a type of organic compound that contains a five-membered ring with nitrogen as one of the members. The “2-Isopropyl” likely refers to an isopropyl group attached to the second carbon in the pyrrolidine ring. The “(S)” likely refers to the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin for left) enantiomer of 2-Isopropylpyrrolidine.


Chemical Reactions Analysis

As a hydrochloride salt, “(S)-2-Isopropylpyrrolidine hydrochloride” would be expected to be soluble in water and could potentially participate in acid-base reactions. The exact chemical reactions that this compound could undergo would depend on the specific conditions and reactants present .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Cyclotriphosphazene Derivatives : The compound has been used in the synthesis of cyclotriphosphazene derivatives. These derivatives exhibit significant structural and stereogenic properties, offering potential for applications in materials science and medicinal chemistry (ÖztÜrk et al., 2019).

  • Enantiomerically Pure Pyrrolidin-3-ones Synthesis : This compound is integral in the preparation of enantiomerically pure pyrrolidin-3-ones, which are important in the synthesis of various pharmaceuticals, including antibiotics like anisomycin (Kaden et al., 2005).

Medicinal Chemistry

  • Antimicrobial and Anticancer Activities : In a study, the cyclotriphosphazene derivatives synthesized using (S)-2-Isopropylpyrrolidine hydrochloride demonstrated notable antimicrobial and anticancer activities, indicating its potential in the development of new therapeutic agents (ÖztÜrk et al., 2019).

Material Science

  • Polymer Synthesis : It has been used in the synthesis of poly(l-proline) derivatives. These polymers are significant in material science, particularly in developing new materials with unique physical properties (Mcgrady & Overberger, 1987).

  • Formation of Stable Nanorings : In a study, SnO2 nanorings were synthesized for gas sensing applications, indicating potential uses of this compound in the development of new sensing materials (Li et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Some hydrochloride salts can be corrosive and can cause irritation if they come into contact with skin or eyes .

Future Directions

The future directions for a compound would depend on its potential applications. Without specific information on what “(S)-2-Isopropylpyrrolidine hydrochloride” is used for, it’s difficult to speculate on future directions .

properties

IUPAC Name

(2S)-2-propan-2-ylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWOCOXYGUROI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Isopropylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Isopropylpyrrolidine hydrochloride
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(S)-2-Isopropylpyrrolidine hydrochloride
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Citations

For This Compound
1
Citations
T SONE, K HIROI, S YAMADA - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
No. 10 2333 afforded benzyl 2—isopropenylpyrrolidine—l-carboxylate (VII), which was hydrogenated over 5% Pd on charcoal to give the desired (S)-(-—)-2~ isopropylpyrrolidine ((S)-(…
Number of citations: 40 www.jstage.jst.go.jp

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